Acide tétrabromophtalique

Vue d'ensemble

Description

Tetrabromophthalic acid (TBPA) is an organic compound that is widely used in scientific research and experiments. It is a brominated polyanhydride and is used as a flame retardant in polymers and plastics. TBPA is a versatile and useful compound that has a wide range of applications in the laboratory.

Applications De Recherche Scientifique

Résistance au feu dans les polymères

Acide tétrabromophtalique: est largement utilisé comme ignifuge en raison de sa forte teneur en brome. Il est particulièrement efficace pour améliorer la résistance au feu des polymères . Lorsqu'il est incorporé dans la matrice polymère, il peut réduire considérablement l'inflammabilité de matériaux tels que le polyéthylène, le polypropylène et les résines époxy. Cette application est essentielle dans les industries où la sécurité incendie est primordiale, notamment l'électronique, l'automobile et la construction.

Durcissement de la résine époxy

Dans le domaine de la science des matériaux, l'This compound sert d'agent de durcissement pour les résines époxy . Le composé bromé facilite le processus de réticulation, ce qui donne un matériau durci, durable et à stabilité thermique améliorée. Ceci est essentiel pour créer des revêtements et des composites robustes utilisés dans diverses applications industrielles.

Recherche médicale

Le rôle du composé dans la recherche médicale est lié à son statut d'ignifugeant bromé. Des études ont étudié ses effets potentiels sur la santé humaine, en particulier concernant ses propriétés de perturbation endocrinienne . Comprendre le profil toxicologique de l'This compound est essentiel pour évaluer les risques associés à l'exposition dans les produits de consommation.

Science de l'environnement

This compound: fait également l'objet de recherches environnementales en raison de sa persistance et de sa bioaccumulation potentielle . Les chercheurs étudient son devenir environnemental, ses mécanismes de transport et ses voies de dégradation afin d'atténuer son impact sur les écosystèmes et de développer des ignifugeants plus écologiques.

Ingénierie chimique

En génie chimique, l'This compound est utilisé pour ses propriétés réactives dans la synthèse de polymères haute performance . Sa capacité à réagir avec d'autres monomères pour former des structures polymères le rend précieux pour la conception de nouveaux matériaux aux caractéristiques spécifiques, telles qu'une résistance accrue au feu ou une résistance mécanique.

Processus industriels

This compound: joue un rôle important dans les procédés industriels, en particulier dans la production de matériaux ignifuges . Il est utilisé dans la fabrication de résines polyester insaturées et de polyuréthanes, contribuant à des produits de consommation plus sûrs en réduisant leurs caractéristiques d'inflammation et d'inflammabilité.

Mécanisme D'action

Target of Action

Tetrabromophthalic acid, like other brominated flame retardants (BFRs), is primarily targeted at reducing the flammability of various consumer products . It is predominantly found in different environments through industrial processes and in human samples .

Mode of Action

It is known that brominated flame retardants, including tetrabromophthalic acid, interfere with combustion during a particular stage of the process . They act chemically and/or physically in the solid, liquid, or gas phase .

Biochemical Pathways

It is known that brominated flame retardants can have a wide range of effects on biochemical processes, depending on their nature .

Pharmacokinetics

It is known that brominated flame retardants can be found in various environments and in human samples, suggesting that they can be absorbed and distributed within the body .

Result of Action

It is known that brominated flame retardants can have a wide range of effects on living organisms, depending on their nature .

Action Environment

The action, efficacy, and stability of Tetrabromophthalic acid can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the action of brominated flame retardants .

Safety and Hazards

Tetrabromophthalic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Propriétés

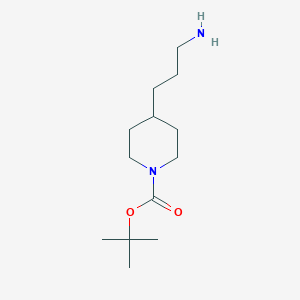

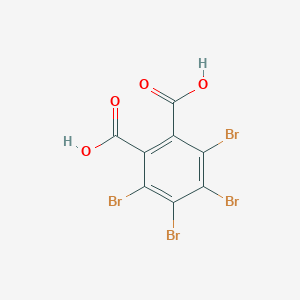

IUPAC Name |

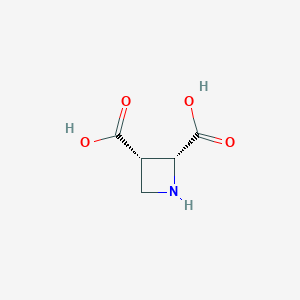

3,4,5,6-tetrabromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRDTMSOGDWMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043781 | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13810-83-8 | |

| Record name | Tetrabromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Tetrabromophthalic Acid (TBPA) discussed in the provided research?

A1: The primary application of TBPA explored in these research papers is as a flame retardant for various materials, particularly wool and plastic materials. [, , , , ]

Q2: How does TBPA contribute to flame retardancy?

A2: While the exact mechanism is not fully detailed in these papers, TBPA, like many halogenated organic compounds, likely acts in the gas phase by interfering with the radical chain reactions involved in combustion. [] Additionally, the formation of intumescent char upon heating, observed in TBPA-treated wool, further enhances flame retardancy by creating a protective barrier. []

Q3: Are there any drawbacks to using TBPA as a flame retardant?

A3: Yes, research highlights a few drawbacks. Firstly, TBPA treatment on wool, while effective in reducing after-flaming time, suffers from poor wash fastness. [] Secondly, it leads to excessive smoke emission compared to some metal complex treatments. []

Q4: Can the wash fastness of TBPA treatment on wool be improved?

A4: Research indicates that co-applying TBPA with a fluorozirconate/citric acid system, in the presence of polyvinylidene chloride (PVDC) copolymer, can significantly enhance the wash fastness of the flame retardant finish on wool. []

Q5: Is TBPA used alone or in combination with other compounds for flame retardancy?

A5: TBPA can be used independently or combined with other flame retardants. Studies show synergistic effects when TBPA is used with specific metal complexes, resulting in improved limiting oxygen index and wash fastness in treated wool. []

Q6: Beyond its flame-retardant properties, what other applications of TBPA are mentioned in the research?

A6: One study investigates the biodegradability of TBPA alongside other aromatic compounds in landfill simulation reactors, indicating its potential presence and persistence in the environment. []

Q7: Are there any safety concerns associated with TBPA?

A7: While one study declares the non-mutagenicity of TBPA and its anhydride form, [] information on its broader toxicity profile, environmental impact, and potential long-term effects requires further investigation. []

Q8: How is the molecular structure of TBPA described?

A8: While specific spectroscopic data is not provided in the research excerpts, TBPA's structure is derived from phthalic acid with four bromine atoms replacing hydrogens on the aromatic ring. [] This halogenation significantly contributes to its flame-retardant properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)